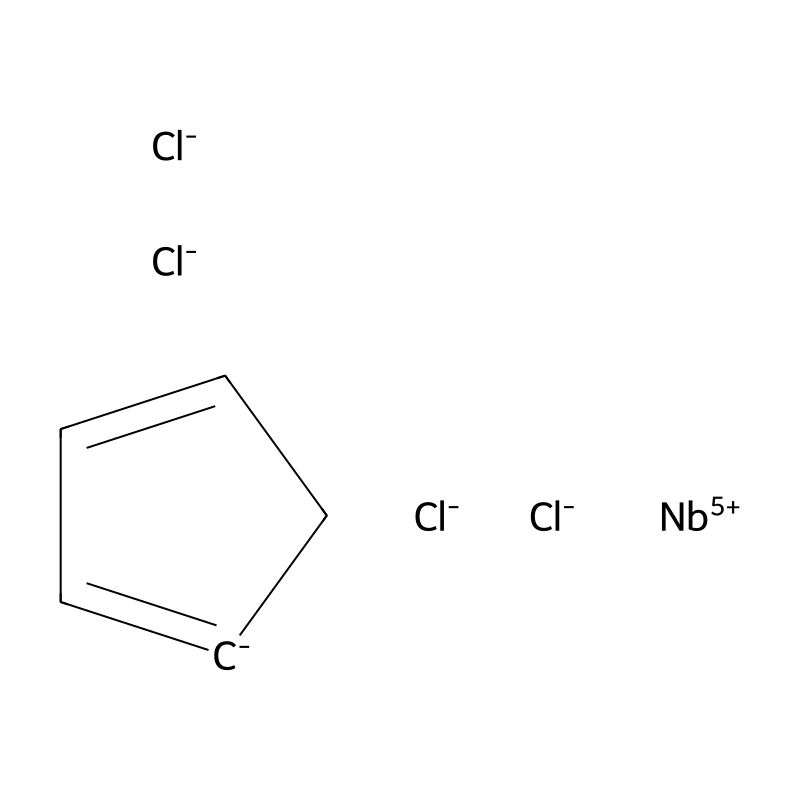Cyclopenta-1,3-diene;niobium(5+);tetrachloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis
One promising area of research for cyclopentadienylniobium(V) tetrachloride is in catalysis. Studies have shown that the compound can act as a catalyst for various organic reactions, including:
- Polymerization: The complex has been found to be an effective catalyst for the polymerization of olefins, which are hydrocarbons with one or more double bonds. This research holds promise for the development of new and improved methods for producing various polymers ().
- Hydrosilylation: The compound can also catalyze the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond (Si-H) across a double bond (C=C). This reaction is valuable for the synthesis of various organosilicon compounds, which have numerous applications in materials science and medicine ().
Materials Science
Another area of scientific exploration for cyclopentadienylniobium(V) tetrachloride is in materials science. Researchers are investigating the potential of the compound for various applications, such as:
- Precursor for metal-organic frameworks (MOFs): The complex can be used as a precursor for the synthesis of MOFs, which are porous materials with a well-defined crystalline structure. MOFs have potential applications in gas storage, separation, and catalysis due to their large surface area and tunable pore size ().
- Development of new functional materials: The unique properties of the complex, such as its thermal stability and Lewis acidity, make it a potential candidate for the development of new functional materials with applications in electronics, photonics, and other fields ().
Cyclopenta-1,3-diene;niobium(5+);tetrachloride, with the chemical formula , is a coordination compound formed from cyclopenta-1,3-diene and niobium in its pentavalent state, coordinated with four chloride ions. This compound exhibits unique properties due to the presence of both a cyclic diene and a transition metal, making it significant in organometallic chemistry. The structure typically features a niobium atom at the center, surrounded by four chloride ions and coordinated with the cyclopentadienyl ligand derived from cyclopenta-1,3-diene.
Cyclopenta-1,3-diene is known for its reactivity in Diels-Alder reactions, where it acts as a diene to form cycloadducts with various dienophiles. When combined with niobium(5+) tetrachloride, the compound can facilitate metal-catalyzed reactions, enhancing the reactivity of cyclopenta-1,3-diene in synthetic pathways. Notably, niobium(5+) tetrachloride can undergo disproportionation reactions under certain conditions, leading to the formation of niobium(4+) chloride and niobium(6+) chloride .
The synthesis of cyclopenta-1,3-diene;niobium(5+);tetrachloride can be achieved through several methods:
- Direct Reaction: Cyclopenta-1,3-diene can be reacted with niobium pentachloride under controlled conditions to yield cyclopenta-1,3-diene;niobium(5+);tetrachloride.
- Reduction Method: Niobium pentachloride can be reduced using elemental niobium or aluminum in the presence of cyclopenta-1,3-diene to produce the desired compound .
- Ligand Exchange: This method involves exchanging ligands on existing niobium complexes to incorporate cyclopenta-1,3-diene into the structure.
Cyclopenta-1,3-diene;niobium(5+);tetrachloride has several applications:
- Catalysis: It serves as a catalyst in organic synthesis reactions, particularly Diels-Alder reactions and other cycloaddition processes.
- Material Science: This compound can be used in developing new materials due to its unique electronic properties.
- Organometallic Chemistry: It provides insights into metal-ligand interactions and the behavior of transition metals in organic reactions.
Interaction studies involving cyclopenta-1,3-diene;niobium(5+);tetrachloride primarily focus on its reactivity and coordination chemistry. Research indicates that the presence of niobium enhances the electrophilic character of cyclopenta-1,3-diene, making it more reactive towards various nucleophiles and dienophiles in Diels-Alder reactions. Additionally, studies on its stability and reactivity under different conditions are essential for understanding its potential applications in catalysis .
Several compounds are structurally or functionally similar to cyclopenta-1,3-diene;niobium(5+);tetrachloride. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopentadienyliron(II) chloride | Organometallic complex | Known for its use in organic synthesis as a catalyst |
| Cyclopentadienylmanganese(II) bromide | Organometallic complex | Exhibits unique reactivity patterns due to manganese |
| Cyclopentadienylcopper(I) complex | Organometallic complex | Involved in various coupling reactions |
| Niobium(V) oxide | Inorganic compound | Used in catalysis and materials science |
Cyclopenta-1,3-diene;niobium(5+);tetrachloride stands out due to its combination of a cyclic diene with a transition metal that can facilitate unique catalytic pathways not observed in simpler organometallic complexes.








